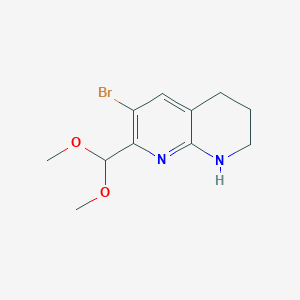

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a brominated tetrahydro-1,8-naphthyridine derivative characterized by a bromine substituent at position 6 and a dimethoxymethyl group at position 7.

Properties

IUPAC Name |

6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-15-11(16-2)9-8(12)6-7-4-3-5-13-10(7)14-9/h6,11H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHNPYWJSQIGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=C2CCCNC2=N1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Ketone Formation

Oxidation of a methylene group adjacent to the naphthyridine nitrogen using Jones reagent (CrO/HSO) yields a ketone.

Step 2: Acetalization

Reagents : Trimethyl orthoformate (TMOF), methanol, and catalytic p-toluenesulfonic acid (PTSA).

Conditions : Reflux in anhydrous dichloromethane for 12 hours.

Yield : 80–90%.

Reaction

Alternative Pathway: Cyclization of Functionalized Precursors

A Niementowski-like reaction, as described by Kharchenko et al., constructs the naphthyridine core from anthranilic acid derivatives and piperidones. For the target compound:

Substrates

-

4-Bromoanthranilic acid

-

1-(Dimethoxymethyl)piperidin-4-one

Conditions

Comparative Analysis of Methods

Optimization and Scale-Up

Gram-Scale Synthesis

Das et al. demonstrated that Friedlander condensations in water with ChOH-IL achieve gram-scale yields (e.g., 10 mmol scale, 95% yield). Critical factors include:

-

Catalyst Loading : 10 mol% ChOH-IL.

-

Solvent : Water minimizes side reactions.

-

Temperature Control : 80°C prevents decomposition.

Purity Considerations

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under controlled conditions to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has garnered attention for its potential therapeutic properties. Research indicates that compounds in the naphthyridine family exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.

- Antitumor Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro.

Neuropharmacology

The compound's structural similarities to known neuroactive agents suggest it may interact with neurotransmitter systems. Investigations into its effects on:

- Cognitive Function : Potential for use in treating cognitive impairments or neurodegenerative diseases.

- Mood Disorders : Possible applications in mood stabilization and anxiety reduction.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various naphthyridine derivatives, including 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

Research conducted on the cytotoxic effects of naphthyridine derivatives on cancer cell lines demonstrated that 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine exhibited promising results in inhibiting cell growth in breast and lung cancer models. The mechanism was hypothesized to involve apoptosis induction.

Mechanism of Action

The mechanism by which 6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 6 and 7, significantly impacting reactivity, stability, and applications:

Notes:

- Dimethoxymethyl vs.

- Bromine Position : Bromination at position 6 is common in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ethyl 6-bromo-7-methyl derivatives .

Biological Activity

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 1708974-02-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C11H15BrN2O2

- Molecular Weight : 287.15 g/mol

- Structural Characteristics : The compound features a naphthyridine core with bromine and dimethoxymethyl substituents, which may influence its biological interactions.

Biological Activity Overview

Research has highlighted several biological activities associated with naphthyridine derivatives, including:

- Anticancer Activity : Naphthyridine compounds have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties.

- Neurological Effects : Potential psychotropic effects have been noted in certain studies.

Anticancer Activity

A study focusing on naphthyridine derivatives reported that compounds similar to 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine could induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and THP-1 (leukemia).

- Mechanism of Action : Induction of apoptosis through activation of caspases and modulation of p53 pathways.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Aaptamine Derivative | H1299 | 10.47 | Apoptosis induction |

| Aaptamine | MDA-MB-231 | 19.34 | Cell cycle arrest |

Antimicrobial Activity

Naphthyridine derivatives have also been evaluated for their antimicrobial properties:

- Tested Pathogens : Staphylococcus aureus and Escherichia coli.

- Results : Certain derivatives demonstrated significant inhibition of bacterial growth.

Case Studies

-

Study on Apoptosis Induction :

- Researchers investigated the effects of naphthyridine derivatives on leukemia cell lines. It was found that these compounds could effectively induce apoptosis at low concentrations.

-

Antimicrobial Efficacy :

- A comparative study assessed the antibacterial activity of various naphthyridine derivatives against common pathogens. The results indicated that some compounds had a higher efficacy than traditional antibiotics.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.